3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is one of the methods used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
- A study by Bruni et al. (1994) explored the reactivity of pyrazolopyrimidine compounds, focusing on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reaction with dimethylformamide dimethylacetal (Bruni et al., 1994).
Anticancer and Anti-5-lipoxygenase Agents
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Novel Synthesis Techniques
- Heravi and Daraie (2016) reported a novel one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This synthesis was performed in water, highlighting an environmentally friendly approach (Heravi & Daraie, 2016).
Biological Activity and Crystal Structure
- Liu et al. (2016) synthesized a pyrazolo[1,5-a]pyrimidine derivative and studied its crystal structure. They found that this compound showed effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).
Heterocyclic Compound Synthesis
- Kumar and Mashelker (2007) prepared various oxadiazole heterocyclic compounds containing the pyranopyridine moiety, with expectations of hypertensive activity. These compounds were derived from pyrazolo[1,5-a]pyrimidine structures (Kumar & Mashelker, 2007).
Conformational Features and Supramolecular Aggregation
- Nagarajaiah and Begum (2014) investigated thiazolo[3, 2-a]pyrimidines, related to pyrazolo[1,5-a]pyrimidines, to understand their conformational features and supramolecular aggregation, providing insights into the structural properties of these compounds (Nagarajaiah & Begum, 2014).
Antitumor Agents
- Nassar et al. (2015) developed novel pyrazolo[3,4-d]pyrimidine derivatives as anti-tumor agents. Their research included synthesis, characterization, and evaluation of these compounds against various cancer cell lines (Nassar et al., 2015).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUDKXBHBMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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